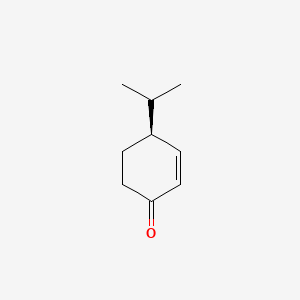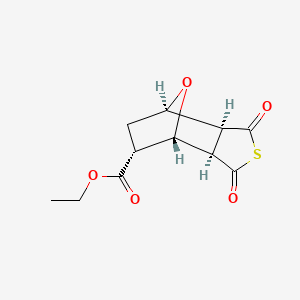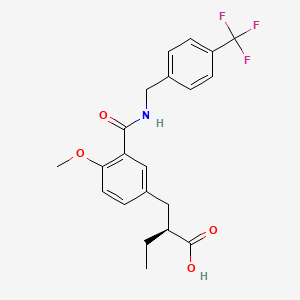
Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)- is a complex organic compound with the molecular formula C21H22F3NO4. This compound is known for its unique structural features, including the presence of a trifluoromethyl group and a methoxy group, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Benzenepropanoic Acid Core: This step involves the reaction of a suitable benzene derivative with propanoic acid under acidic or basic conditions to form the benzenepropanoic acid core.
Introduction of the Alpha-Ethyl Group: The alpha-ethyl group is introduced through an alkylation reaction, where an ethylating agent is used to add the ethyl group to the alpha position of the benzenepropanoic acid core.
Addition of the Methoxy Group: The methoxy group is introduced via a methylation reaction, typically using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate compound with a trifluoromethylphenyl derivative, often through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an amine derivative, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)- involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group but with different functional groups attached.
Methoxy-substituted compounds: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
Benzenepropanoic acid, alpha-ethyl-4-methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)-, (alphaS)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group influences its reactivity and interactions with other molecules .
Properties
CAS No. |
311769-66-1 |
|---|---|
Molecular Formula |
C21H22F3NO4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S)-2-[[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid |
InChI |
InChI=1S/C21H22F3NO4/c1-3-15(20(27)28)10-14-6-9-18(29-2)17(11-14)19(26)25-12-13-4-7-16(8-5-13)21(22,23)24/h4-9,11,15H,3,10,12H2,1-2H3,(H,25,26)(H,27,28)/t15-/m0/s1 |
InChI Key |
YSFRXMSOTXOZQZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



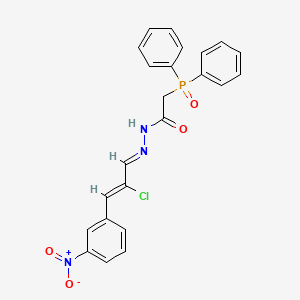
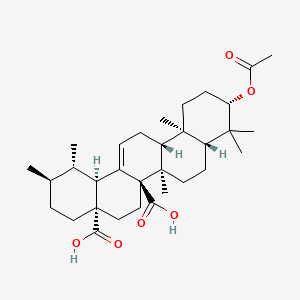
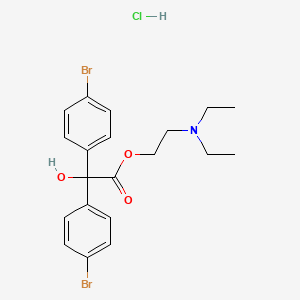
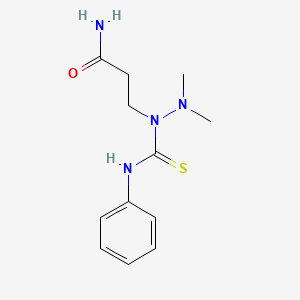
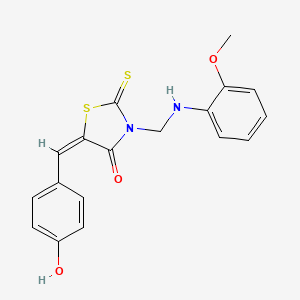
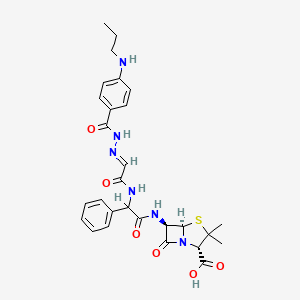
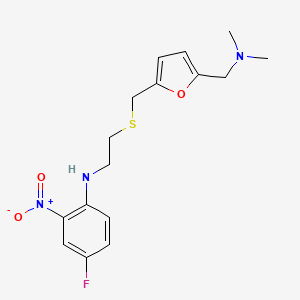
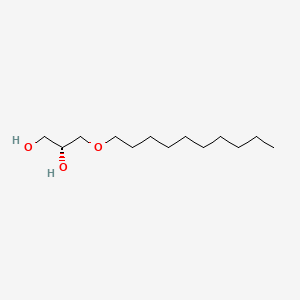
![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)

